Benzyl carbamimidothioate;2-chloroacetic acid
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Overview
Description
Benzyl carbamimidothioate;2-chloroacetic acid: is a compound that combines the properties of both benzyl carbamimidothioate and 2-chloroacetic acid. Benzyl carbamimidothioate is known for its applications in organic synthesis, while 2-chloroacetic acid is a versatile reagent used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyl carbamimidothioate: can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions.
2-Chloroacetic acid: is typically produced by the chlorination of acetic acid using chlorine gas in the presence of a catalyst such as red phosphorus.
Industrial Production Methods:
Benzyl carbamimidothioate: is produced on an industrial scale by reacting benzyl chloride with thiourea, followed by hydrolysis.
2-Chloroacetic acid: is manufactured by the chlorination of acetic acid in large reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl carbamimidothioate can undergo oxidation to form benzyl isothiocyanate.
Reduction: 2-Chloroacetic acid can be reduced to glycolic acid using reducing agents like sodium borohydride.
Substitution: Both compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate for benzyl carbamimidothioate.
Reduction: Sodium borohydride or lithium aluminum hydride for 2-chloroacetic acid.
Substitution: Nucleophiles such as amines, alcohols, or thiols for both compounds.
Major Products Formed:
Benzyl isothiocyanate: from the oxidation of benzyl carbamimidothioate.
Glycolic acid: from the reduction of 2-chloroacetic acid.
Various derivatives: from the substitution reactions of both compounds.
Scientific Research Applications
Chemistry:
Benzyl carbamimidothioate: is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-Chloroacetic acid: is employed in the synthesis of carboxymethyl cellulose and other carboxymethyl derivatives.
Biology:
Benzyl carbamimidothioate: has applications in the study of enzyme inhibition and protein modification.
2-Chloroacetic acid: is used in biochemical research to inhibit glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenase.
Medicine:
Benzyl carbamimidothioate: is explored for its potential use in developing new therapeutic agents.
2-Chloroacetic acid: is used in dermatology for chemical peels and wart removal.
Industry:
Benzyl carbamimidothioate: is used in the production of dyes and pigments.
2-Chloroacetic acid: is a key ingredient in the manufacture of herbicides and insecticides.
Mechanism of Action
Benzyl carbamimidothioate:
Mechanism: Acts by modifying thiol groups in proteins, leading to enzyme inhibition.
Molecular Targets: Targets cysteine residues in enzymes, affecting their activity.
2-Chloroacetic acid:
Comparison with Similar Compounds
Benzyl isothiocyanate: Similar to benzyl carbamimidothioate but lacks the carbamimidothioate group.
Glycolic acid: Similar to 2-chloroacetic acid but lacks the chloro group.
Uniqueness:
Properties
CAS No. |
60834-57-3 |
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Molecular Formula |
C10H13ClN2O2S |
Molecular Weight |
260.74 g/mol |
IUPAC Name |
benzyl carbamimidothioate;2-chloroacetic acid |
InChI |
InChI=1S/C8H10N2S.C2H3ClO2/c9-8(10)11-6-7-4-2-1-3-5-7;3-1-2(4)5/h1-5H,6H2,(H3,9,10);1H2,(H,4,5) |
InChI Key |
PKZUYNQGJSTELS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.C(C(=O)O)Cl |
Origin of Product |
United States |
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